molecular formula C14H8F4O2 B595605 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261824-93-4

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B595605
CAS No.: 1261824-93-4
M. Wt: 284.21
InChI Key: HLPGMAWEYLCBPT-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid (CAS: [1261460-04-1], MFCD18322409) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 5-position of the benzene ring and a trifluoromethyl-substituted phenyl group at the 3-position (Fig. 1). This compound is synthesized via multi-step organic reactions, often involving Suzuki coupling or nucleophilic substitution, followed by hydrolysis of ester intermediates . Its structural complexity and electron-withdrawing substituents (fluorine and trifluoromethyl groups) confer unique physicochemical properties, such as enhanced lipophilicity and stability, making it valuable in pharmaceutical and materials science research .

Properties

IUPAC Name

3-fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-9(5-10(7-12)13(19)20)8-1-3-11(4-2-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPGMAWEYLCBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691165
Record name 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261824-93-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261824-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS: [1261460-04-1])

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (CAS: [1261987-60-3])

2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid (CAS: [1178497-48-7])

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: [1373920-63-8])

Table 1: Substituent Impact on Physicochemical Properties

Compound Substituents Molecular Weight Key Properties
5-Fluoro-3-(4-TFM-phenyl)benzoic acid 5-F, 3-(4-CF₃-C₆H₄) 298.21 High lipophilicity (logP ~3.8), thermal stability >200°C
5-Fluoro-3-(3-TFM-phenyl)benzoic acid 5-F, 3-(3-CF₃-C₆H₄) 298.21 Similar lipophilicity, steric hindrance at 3-position reduces reactivity
5-Fluoro-3-(3-F-4-Me-phenyl)benzoic acid 5-F, 3-(3-F-4-CH₃-C₆H₃) 274.25 Lower logP (~2.9), improved aqueous solubility
4-Fluoro-3-Me-5-TFM-benzoic acid 4-F, 3-CH₃, 5-CF₃ 222.14 Compact structure, higher melting point (418–419 K)

Extraction and Solubility Behavior

Fluorinated benzoic acids exhibit superior extraction efficiency in emulsion liquid membrane (ELM) systems compared to non-fluorinated analogs. The trifluoromethyl group enhances the distribution coefficient (m), accelerating extraction rates. For instance, 5-fluoro-3-(4-TFM-phenyl)benzoic acid is extracted faster than acetic acid due to its higher solubility in organic membrane phases . However, analogs with methyl groups (e.g., 5-Fluoro-3-(3-F-4-Me-phenyl)benzoic acid) show reduced membrane mobility due to steric effects .

Biological Activity

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid, a fluorinated benzoic acid derivative, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in oncology and inflammation modulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is C14H10F4O2C_{14}H_{10}F_4O_2, with a molecular weight of 284.21 g/mol. The structure includes a fluorine atom at the 5-position and a trifluoromethyl group at the para position of the phenyl ring, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC14H10F4O2C_{14}H_{10}F_4O_2
Molecular Weight284.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity . It has been shown to inhibit the enzyme 5-lipoxygenase (5-LO) , which plays a critical role in inflammatory processes and cancer progression. The reported IC50 value for this inhibition is less than 0.5 mM, indicating significant potency against cancer cell lines .

Case Study: Inhibition of Cancer Cell Growth

In a study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated effective growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values were found to be approximately 6.2 µM and 8.4 µM, respectively .

Anti-inflammatory Properties

The compound's ability to inhibit 5-LO not only contributes to its antitumor effects but also underscores its potential as an anti-inflammatory agent . By reducing leukotriene synthesis, it may alleviate symptoms associated with various inflammatory diseases.

Structure-Activity Relationship (SAR)

The incorporation of fluorinated groups significantly enhances the biological activity of benzoic acid derivatives. The trifluoromethyl group provides increased lipophilicity and metabolic stability, which are crucial for effective drug design .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreased potency against cancer cells
Trifluoromethyl GroupEnhanced lipophilicity and stability

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Lipoxygenase : By blocking 5-LO activity, the compound reduces inflammatory mediators.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to increased caspase-3 activity, promoting programmed cell death in tumor cells.
  • Microtubule Destabilization : Similar compounds have shown potential in disrupting microtubule dynamics, leading to growth inhibition in cancer cells .

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